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Introduction
C18G is a synthetic, 18-amino acid amphipathic α-helical peptide with the sequence

ALWKKLLKKLLKSAKKLG. Originally investigated for its potent, broad-spectrum antimicrobial

properties, its structural characteristics—a facially amphiphilic design with distinct hydrophobic

and cationic faces—make it a promising candidate for drug delivery applications.[1][2] As a cell-

penetrating peptide (CPP), C18G has the potential to traverse cellular membranes and deliver

a variety of therapeutic cargoes, including small molecules and nucleic acids, into the

cytoplasm of target cells.

These application notes provide a comprehensive overview of the methods and protocols for

utilizing the C18G peptide as a drug delivery vehicle. This document covers peptide synthesis,

drug conjugation, characterization of conjugates, and detailed protocols for evaluating cellular

uptake, endosomal escape, and cargo release.

Principle of C18G-Mediated Drug Delivery
The primary mechanism by which C18G facilitates drug delivery is through its interaction with

the cell membrane. Its cationic residues are thought to initiate contact with the negatively

charged components of the cell surface, such as proteoglycans.[3] Following this initial binding,

the peptide's amphipathic nature allows it to insert into the lipid bilayer, leading to cellular

uptake. The two primary proposed mechanisms for CPP entry are direct translocation across
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the membrane and endocytosis.[4][5] For C18G and similar amphipathic peptides, endocytosis

is considered a major pathway for cellular entry.[1][6][7] Once inside the cell within an

endosome, the peptide must facilitate the escape of its cargo into the cytoplasm to reach its

intracellular target. This can be achieved through disruption of the endosomal membrane.

Data Presentation
Table 1: Physicochemical Properties of C18G and
Analogs

Peptide Sequence Net Charge
Molecular
Weight (Da)

Hydrophobicit
y (Arbitrary
Units)

C18G
ALWKKLLKKLLK

SAKKLG
+8 2065.7 High

sC18 IKKILSKIKKLLK +6 1568.0 High

sC18ΔE IKKILSKIKKLL +6 1439.8 High

Table 2: In Vitro Cytotoxicity of sC18-Doxorubicin
Conjugates

Conjugate Cell Line Incubation Time (h) IC50 (µM)

Doxorubicin HeLa 24 ~5

sC18-Dox HeLa 24 ~10

sC18ΔE-Dox HeLa 24 ~7

Doxorubicin
HFF-1 (non-

cancerous)
24 ~20

sC18-Dox
HFF-1 (non-

cancerous)
24 >70

sC18ΔE-Dox
HFF-1 (non-

cancerous)
24 >70
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Data adapted from a study on sC18, a shortened version of C18G.

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
C18G
This protocol outlines the synthesis of the C18G peptide using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry on a solid support resin.

Materials:

Fmoc-protected amino acids

Rink Amide resin

N,N-Dimethylformamide (DMF)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

Oxyma Pure

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Deionized water

Diethyl ether

Automated microwave peptide synthesizer

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF at 90°C for 60 seconds. Wash the resin thoroughly with DMF.

Amino Acid Coupling:

Activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by mixing it with DIC and

Oxyma Pure in DMF.

Add the activated amino acid solution to the deprotected resin.

Heat the reaction mixture at 95°C for 240 seconds to facilitate coupling.

Wash the resin with DMF and DCM to remove excess reagents.

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino

acid in the C18G sequence (G, L, K, K, A, S, K, L, L, K, K, L, L, K, K, W, L, A).

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection

step.

Cleavage and Deprotection:

Wash the resin with DCM and dry it thoroughly.

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 3 hours at

room temperature to cleave the peptide from the resin and remove side-chain protecting

groups.

Filter the resin and collect the TFA solution containing the peptide.

Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

Purification:

Collect the precipitated peptide by centrifugation.

Wash the peptide pellet with cold diethyl ether.
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Lyophilize the crude peptide.

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC)

on a C18 column using a water/acetonitrile gradient with 0.1% TFA.

Characterization: Confirm the identity and purity of the synthesized C18G peptide using

mass spectrometry and analytical RP-HPLC.

Protocol 2: Conjugation of Doxorubicin to C18G (via a
Cathepsin B-Cleavable Linker)
This protocol describes a representative method for conjugating the chemotherapeutic drug

doxorubicin (Dox) to the C18G peptide using a valine-citrulline (Val-Cit) linker, which is

cleavable by the lysosomal enzyme Cathepsin B.

Materials:

C18G peptide with a C-terminal cysteine

Maleimide-functionalized Val-Cit-PABC-Doxorubicin

N,N-Dimethylformamide (DMF)

Phosphate-buffered saline (PBS), pH 7.4

RP-HPLC system with a C18 column

Mass spectrometer

Procedure:

Peptide Dissolution: Dissolve the C18G-cysteine peptide in DMF.

Conjugation Reaction:

Dissolve the maleimide-functionalized Val-Cit-PABC-Doxorubicin in DMF.

Add the doxorubicin derivative to the peptide solution in a 1.5:1 molar excess.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b12373291?utm_src=pdf-body
https://www.benchchem.com/product/b12373291?utm_src=pdf-body
https://www.benchchem.com/product/b12373291?utm_src=pdf-body
https://www.benchchem.com/product/b12373291?utm_src=pdf-body
https://www.benchchem.com/product/b12373291?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the reaction to proceed at room temperature for 4 hours with gentle stirring,

protected from light. The maleimide group will react with the thiol group of the cysteine

residue on the C18G peptide.

Purification of the Conjugate:

Purify the crude reaction mixture using preparative RP-HPLC on a C18 column.

Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the conjugate.

Monitor the elution profile at the characteristic absorbance wavelengths for the peptide

and doxorubicin.

Characterization:

Collect the fractions containing the purified C18G-Dox conjugate.

Confirm the molecular weight of the conjugate using mass spectrometry.

Assess the purity of the conjugate using analytical RP-HPLC.

Lyophilization and Storage: Lyophilize the purified conjugate and store it at -20°C, protected

from light.

Protocol 3: Assessment of Cellular Uptake of C18G-
Cargo Conjugates
This protocol uses fluorescence microscopy to visualize the cellular uptake of a fluorescently

labeled C18G conjugate.

Materials:

Fluorescently labeled C18G conjugate (e.g., C18G-FITC)

HeLa cells (or other suitable cell line)

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
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Phosphate-buffered saline (PBS)

Paraformaldehyde (PFA)

DAPI (4',6-diamidino-2-phenylindole)

Fluorescence microscope

Procedure:

Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate and culture overnight

to allow for attachment.

Treatment:

Prepare a solution of the C18G-FITC conjugate in serum-free DMEM at the desired

concentration (e.g., 10 µM).

Remove the culture medium from the cells and wash once with PBS.

Add the C18G-FITC solution to the cells and incubate for 4 hours at 37°C.

Fixation and Staining:

Remove the treatment solution and wash the cells three times with PBS.

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Stain the cell nuclei by incubating with DAPI solution for 5 minutes.

Wash the cells three times with PBS.

Microscopy:

Mount the coverslips onto microscope slides.
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Image the cells using a fluorescence microscope with appropriate filters for FITC (green

fluorescence of the conjugate) and DAPI (blue fluorescence of the nuclei).

Protocol 4: In Vitro Drug Release Assay (Cathepsin B
Cleavage)
This protocol quantifies the release of a drug from a C18G conjugate in the presence of

Cathepsin B.

Materials:

C18G-Val-Cit-PABC-Doxorubicin conjugate

Recombinant human Cathepsin B

Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

Acetonitrile

Trifluoroacetic acid (TFA)

RP-HPLC system with a fluorescence detector

Procedure:

Reaction Setup:

Prepare a solution of the C18G-Dox conjugate in the Cathepsin B assay buffer.

Activate the Cathepsin B by pre-incubating it in the assay buffer.

Initiate the cleavage reaction by adding the activated Cathepsin B to the conjugate

solution.

Incubate the reaction mixture at 37°C.

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of

the reaction mixture.
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Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of acetonitrile

with 0.1% TFA.

Analysis:

Analyze the samples by RP-HPLC with fluorescence detection (excitation and emission

wavelengths appropriate for doxorubicin).

Quantify the amount of free doxorubicin released by comparing the peak area to a

standard curve of known doxorubicin concentrations.

Data Analysis: Plot the percentage of drug released over time.

Protocol 5: Formulation and Characterization of
C18G/siRNA Nanoparticles
This protocol describes the formation of nanoparticles through the complexation of C18G with

siRNA.

Materials:

C18G peptide

siRNA

Nuclease-free water

Dynamic Light Scattering (DLS) instrument

Zeta potential analyzer

Agarose gel electrophoresis system

Procedure:

Preparation of Stock Solutions:

Dissolve C18G in nuclease-free water to a final concentration of 1 mg/mL.
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Dissolve siRNA in nuclease-free water to a final concentration of 20 µM.

Nanoparticle Formation:

Prepare complexes at various N/P ratios (the ratio of nitrogen atoms in the peptide to

phosphate groups in the siRNA).

For a desired N/P ratio, add the appropriate volume of the C18G stock solution to a

microcentrifuge tube.

Add the siRNA stock solution to the peptide solution and mix gently by pipetting.

Incubate the mixture at room temperature for 30 minutes to allow for complex formation.

Characterization:

Size and Zeta Potential: Measure the hydrodynamic diameter and zeta potential of the

nanoparticles using a DLS instrument.

Complexation Efficiency (Gel Retardation Assay):

Load the C18G/siRNA complexes at different N/P ratios onto a 2% agarose gel.

Run the gel electrophoresis.

Stain the gel with an appropriate nucleic acid stain (e.g., SYBR Green II).

Visualize the gel under UV light. The N/P ratio at which the siRNA band is no longer

visible in the gel indicates complete complexation.

Visualizations
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Peptide Synthesis & Drug Conjugation
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Caption: Workflow for the synthesis and drug conjugation of the C18G peptide.
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Cellular Uptake and Cargo Release
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Caption: Proposed mechanism of C18G-mediated drug delivery and intracellular release.
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Caption: Putative signaling cascade for amphipathic CPP-mediated endocytosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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